molecular formula C7H9N3 B1441907 (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile CAS No. 1306738-33-9

(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B1441907
CAS No.: 1306738-33-9
M. Wt: 135.17 g/mol
InChI Key: NWHFTWDQSDQNBB-UHFFFAOYSA-N
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Description

(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with two methyl groups and an acetonitrile group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and scalability .

Chemical Reactions Analysis

Types of Reactions: (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazoles, amines, and other functionalized derivatives, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

  • (1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile
  • (1,3-Dimethyl-1H-pyrazol-4-yl)methanol
  • (1,3-Dimethyl-1H-pyrazol-4-yl)ethanone

Uniqueness: (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the acetonitrile group enhances its reactivity and potential for further functionalization compared to other similar pyrazole derivatives .

Biological Activity

(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring and an acetonitrile moiety, which contribute to its biological activity. Pyrazoles are known for their wide range of pharmacological effects, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, with mechanisms involving the inhibition of cell proliferation and induction of apoptosis. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A2780 (Ovarian)0.158Induces apoptosis, reduces phosphorylation of retinoblastoma
HCT116 (Colon)0.200CDK2 inhibition
MCF7 (Breast)0.250Cell cycle arrest at S and G2/M phases

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent bactericidal effects.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)Activity Type
Staphylococcus aureus0.250.5Bactericidal
Escherichia coli0.300.6Bacteriostatic
Pseudomonas aeruginosa0.350.7Bactericidal

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

  • CDK Inhibition : The compound selectively inhibits CDK2, leading to cell cycle arrest and reduced proliferation in cancer cells.
  • Enzyme Interaction : It interacts with enzymes involved in metabolic pathways, potentially altering their activity and contributing to its therapeutic effects.
  • Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Study on Anticancer Effects

A recent study evaluated the anticancer effects of this compound on ovarian cancer cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways.

Study on Antimicrobial Activity

In a comparative study of pyrazole derivatives, this compound was found to be one of the most effective compounds against resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

Properties

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-6-7(3-4-8)5-10(2)9-6/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHFTWDQSDQNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272742
Record name 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306738-33-9
Record name 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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